molecular formula C16H16ClNO5 B6721318 N-[(2S)-2-(4-chlorophenoxy)propyl]-5-methoxy-4-oxopyran-2-carboxamide

N-[(2S)-2-(4-chlorophenoxy)propyl]-5-methoxy-4-oxopyran-2-carboxamide

Cat. No.: B6721318
M. Wt: 337.75 g/mol
InChI Key: SCNXLYYXMMLKPF-JTQLQIEISA-N
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Description

N-[(2S)-2-(4-chlorophenoxy)propyl]-5-methoxy-4-oxopyran-2-carboxamide is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a chlorophenoxy group, a methoxy group, and a pyran ring

Properties

IUPAC Name

N-[(2S)-2-(4-chlorophenoxy)propyl]-5-methoxy-4-oxopyran-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO5/c1-10(23-12-5-3-11(17)4-6-12)8-18-16(20)14-7-13(19)15(21-2)9-22-14/h3-7,9-10H,8H2,1-2H3,(H,18,20)/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCNXLYYXMMLKPF-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=CC(=O)C(=CO1)OC)OC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CNC(=O)C1=CC(=O)C(=CO1)OC)OC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2S)-2-(4-chlorophenoxy)propyl]-5-methoxy-4-oxopyran-2-carboxamide typically involves multiple steps, including the formation of the chlorophenoxy group and the pyran ring. One common method involves the reaction of 4-chlorophenol with an appropriate alkylating agent to introduce the chlorophenoxy group. This intermediate is then subjected to further reactions to form the pyran ring and the carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production. Specific details on industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

N-[(2S)-2-(4-chlorophenoxy)propyl]-5-methoxy-4-oxopyran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The chlorophenoxy group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and nucleophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

N-[(2S)-2-(4-chlorophenoxy)propyl]-5-methoxy-4-oxopyran-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(2S)-2-(4-chlorophenoxy)propyl]-5-methoxy-4-oxopyran-2-carboxamide involves its interaction with specific molecular targets. The chlorophenoxy group and the pyran ring play crucial roles in its binding to target proteins or enzymes, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2S)-2-(4-chlorophenoxy)propyl]-5-methoxy-4-oxopyran-2-carboxamide
  • N-[(2S)-2-(4-bromophenoxy)propyl]-5-methoxy-4-oxopyran-2-carboxamide
  • N-[(2S)-2-(4-fluorophenoxy)propyl]-5-methoxy-4-oxopyran-2-carboxamide

Uniqueness

This compound is unique due to the presence of the chlorophenoxy group, which imparts specific chemical and biological properties. Its structural features allow for diverse chemical modifications, making it a versatile compound for various applications.

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